molecular formula C8H15F3N2O2 B13827852 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid

1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid

Cat. No.: B13827852
M. Wt: 233.24 g/mol
InChI Key: SURKFIJOFRVZJT-LUIAAVAXSA-N
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Description

1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid is a compound that combines a deuterated ethyl group with a piperazine ring and trifluoroacetic acid Deuterium, a stable isotope of hydrogen, is used to replace hydrogen atoms, resulting in a compound with unique properties

Preparation Methods

The synthesis of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting protected piperazines can then be deprotected and further reacted to obtain the desired compound .

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.

Chemical Reactions Analysis

1-(1,1,2,2,2-Pentadeuterioethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the isotope effect. This can result in altered binding affinities and reaction kinetics, making the compound valuable in studies of enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

1-(1,1,2,2,2-Pentadeuterioethyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine lies in its combination of deuterium, piperazine, and trifluoroacetic acid, providing a distinct set of properties and applications.

Properties

Molecular Formula

C8H15F3N2O2

Molecular Weight

233.24 g/mol

IUPAC Name

1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2;

InChI Key

SURKFIJOFRVZJT-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCNCC1.C(=O)(C(F)(F)F)O

Canonical SMILES

CCN1CCNCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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